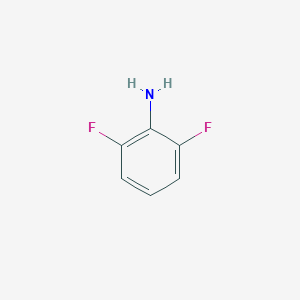

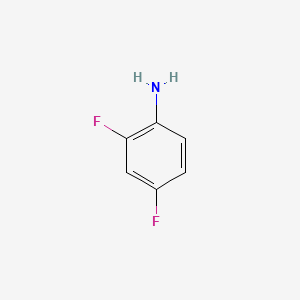

2,6-Difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZJBKKYBQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073350 | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5509-65-9 | |

| Record name | 2,6-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5509-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005509659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5509-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943G3H8895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Difluoroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of 2,6-Difluoroaniline (CAS No: 5509-65-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique fluorinated structure imparts desirable characteristics, making it a valuable building block for developing novel compounds.[1] This guide summarizes its key physical data, outlines standard experimental protocols for their determination, and provides a visual representation of its application in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key quantitative properties based on available literature.

| Property | Value | Notes / Reference |

| Molecular Formula | C₆H₅F₂N | [1][3] |

| Molecular Weight | 129.11 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow or brown liquid | [1][4] |

| Melting Point | 20.13 °C (293.28 K) | Calculated via Joback Method. The compound is a liquid at room temperature.[5][6] |

| Boiling Point | 154 °C (at 760 mmHg) | [1][4] |

| 51-52 °C (at 15 mmHg) | Boiling point under reduced pressure.[7][8][9] | |

| Density | 1.199 g/mL at 25 °C | [7][8][9] |

| Refractive Index | n20/D 1.508 | [7][8][9] |

| Flash Point | 43 °C (110 °F) | Closed-cup method.[4] |

| 51 °C (123.8 °F) | Closed-cup method. | |

| Water Solubility | Slightly soluble | [2][4] |

| Solubility (Organic) | Soluble in Chloroform and slightly soluble in Ethyl Acetate. | [10] |

| pKa | 1.81 ± 0.10 | Predicted value.[10] |

| LogP | 1.48 | Octanol/water partition coefficient.[11] |

| Vapor Density | 4.45 | [12] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for chemical safety, process design, and quality control. The following sections describe standard methodologies for measuring the key properties of a liquid chemical like this compound.

The boiling point is a fundamental property determined using methods outlined in guidelines such as OECD Test Guideline 103 or ASTM D86.[13][14]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] The distillation method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.[14]

-

Methodology:

-

A sample of the liquid (typically >5 mL) is placed in a distillation flask with boiling chips or a magnetic stir bar to ensure smooth boiling.[3][15]

-

The flask is connected to a condenser and a collection vessel. A calibrated thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[14]

-

The liquid is heated gently. As it boils, the vapor rises and immerses the thermometer bulb.

-

The temperature is recorded when it stabilizes, which indicates that a state of equilibrium between the vapor and liquid has been reached. This stable temperature is the boiling point.[14]

-

The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.[3][16]

-

The density of liquids can be precisely determined using a digital density meter, following a standard protocol such as ASTM D4052.[10][17]

-

Principle: This method utilizes an oscillating U-shaped tube. The frequency of the tube's oscillation is dependent on its mass. When the tube is filled with a liquid sample, its total mass changes, which in turn alters the oscillation frequency.[11][18]

-

Methodology:

-

The instrument is calibrated using two standards of known density, typically dry air and high-purity water.

-

A small volume of the liquid sample (e.g., this compound) is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[17]

-

The instrument electronically measures the oscillation period of the U-tube containing the sample.

-

Using the calibration data, the instrument calculates the density of the sample at the specified temperature.[18] This method is fast, requires a small sample volume, and provides high accuracy.[11]

-

The flash point is a critical safety parameter indicating the flammability of a substance. It is determined using a closed-cup tester according to standard methods like ASTM D93.[8][19][20]

-

Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced in a closed vessel.[5][7]

-

Methodology:

-

A brass test cup is filled with a specified volume of this compound and sealed with a lid.

-

The sample is heated at a slow, constant, and specified rate while being continuously stirred.[20]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or electric spark) is briefly introduced into the vapor space inside the cup.[19]

-

The test is repeated until a "flash"—a brief ignition of the vapor—is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.[5][7]

-

Application in Synthesis: A Visual Workflow

This compound is a crucial precursor for synthesizing a wide range of high-value chemicals. Its primary amine group and fluorinated phenyl ring make it an ideal starting material for creating complex molecules. A prominent example is its use in the production of the herbicide Flumetsulam.[4][12] The following diagram illustrates this key synthetic transformation.

Caption: Synthetic pathway of Flumetsulam from this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. echemi.com [echemi.com]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. chemeo.com [chemeo.com]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. store.astm.org [store.astm.org]

- 9. This compound | 5509-65-9 [chemicalbook.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

2,6-Difluoroaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Difluoroaniline, a key building block in pharmaceutical and agrochemical research. It covers its fundamental properties, synthesis, and applications, with a focus on experimental protocols and data presentation for a scientific audience.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 5509-65-9 | [1][2][3] |

| Molecular Formula | C₆H₅F₂N | [1][2] |

| Molecular Weight | 129.11 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 154 °C | |

| Density | 1.199 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.508 | [5] |

| Solubility | Slightly soluble in water | [5] |

Applications in Synthesis

This compound is a versatile intermediate used in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

| Application Area | Example Synthesized Compounds |

| Agrochemicals | Herbicides (e.g., Flumetsulam) |

| Medicinal Chemistry | p38 MAP Kinase Inhibitors |

| Anti-inflammatory drugs | |

| Analgesics | |

| Anticancer agents |

Experimental Protocols

Synthesis of this compound via Reduction of 2,6-Difluoronitrobenzene

A common laboratory-scale synthesis of this compound involves the reduction of 2,6-difluoronitrobenzene. The following is a representative protocol.

Materials:

-

2,6-Difluoronitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoronitrobenzene (1 equivalent) and ethanol.

-

To this solution, add iron powder (3-5 equivalents).

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Evaporate the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Representative Application: Synthesis of a p38α Kinase Inhibitor Intermediate

This compound is a key building block for a series of 2,6,9-trisubstituted purine (B94841) inhibitors of p38α kinase. The general synthetic route involves the formation of a urea (B33335) linkage.

Materials:

-

This compound

-

6-chloropurine (B14466) derivative

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Isocyanate Formation: To a solution of this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 1 hour.

-

Urea Formation: To the resulting isocyanate solution, add the desired 6-chloropurine derivative (1 equivalent). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-phenyl-N-purin-6-yl urea derivative.

Visualized Synthetic Pathway

The following diagram illustrates a common synthetic pathway for agrochemicals, starting from this compound.

Caption: Synthetic workflow for an agrochemical from this compound.

References

- 1. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Commercial Availability and Purity of 2,6-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, featuring two fluorine atoms ortho to the amine group, imparts unique electronic properties and conformational constraints that are highly sought after in modern drug design. The purity of this key intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive overview of the commercial sources of this compound, their typical purity levels, and the analytical methodologies employed for its quality control.

Commercial Sources and Purity

A variety of chemical suppliers offer this compound in differing grades and quantities, catering to needs from laboratory-scale research to industrial-scale production. The purity of the commercially available product typically ranges from 97% to over 99.5%. Below is a summary of prominent suppliers and their advertised purities.

| Supplier | Stated Purity | Analysis Method |

| Aarti Industries | 99.5% | Not Specified |

| Sigma-Aldrich | ≥97% | Not Specified |

| Thermo Scientific (Alfa Aesar) | 98%, ≥97.5% | GC |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Amerigo Scientific | ≥97% | Not Specified |

| BLD Pharm | Not Specified | NMR, HPLC, LC-MS, UPLC |

| ChemScene | Not Specified (Complies with specifications) | Not Specified |

It is important to note that the provided purity levels are as stated by the suppliers and may vary between batches. For research and development, particularly in pharmaceutical applications, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identify any potential impurities.[1]

Experimental Protocols for Purity Determination

The quality control of this compound, as with many pharmaceutical intermediates, relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of contaminants.[2][3][4][5]

Gas Chromatography (GC) for Purity Assay

Gas chromatography is a widely used method for determining the purity of volatile and thermally stable compounds like this compound.[6][7] A typical GC method for assaying the purity of this compound is outlined below.

Objective: To determine the percentage purity of this compound by gas chromatography with Flame Ionization Detection (FID).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler and data acquisition system

Reagents and Materials:

-

This compound reference standard (of known purity)

-

This compound sample for analysis

-

High-purity solvent (e.g., Methanol or Dichloromethane) for sample dissolution

Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Procedure:

-

Standard Preparation: Accurately weigh about 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

-

Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

-

Analysis: Inject the standard and sample solutions into the GC system.

-

Data Analysis: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard, using the area normalization method.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile impurities that may be present in the this compound sample.[4]

Objective: To identify and quantify impurities in a this compound sample using reverse-phase HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis Detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition system

Reagents and Materials:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject a blank (diluent) followed by the sample solution into the HPLC system.

-

Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from sample receipt to final disposition.

References

Navigating the Solubility Landscape of 2,6-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2,6-difluoroaniline, a crucial parameter for its application in pharmaceutical synthesis, materials science, and chemical research. Due to a lack of readily available quantitative solubility data in common laboratory solvents, this document provides a framework for researchers to determine these values. It outlines detailed experimental protocols for established methodologies, including gravimetric analysis and spectrophotometric techniques (UV-Vis and HPLC). Furthermore, this guide presents templates for data organization and visual workflows to facilitate systematic and accurate solubility profiling.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and efficiency of numerous chemical processes. For a versatile intermediate like this compound, understanding its solubility profile is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in the reaction medium is essential for optimal reaction rates and product yields.

-

Purification and Crystallization: Knowledge of solubility in various solvents is critical for developing effective crystallization and purification protocols.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the design of dosage forms.

-

Analytical Method Development: Preparing solutions of known concentrations for analytical techniques such as chromatography and spectroscopy relies on accurate solubility data.

While this compound is known to be slightly soluble in water, comprehensive quantitative data regarding its solubility in a range of common organic solvents is not extensively documented in publicly accessible literature.[1] This guide provides the necessary tools for researchers to generate this critical data in-house.

Physicochemical Properties and Qualitative Solubility Profile

This compound (C₆H₅F₂N, CAS: 5509-65-9) is an aromatic amine with a molecular weight of 129.11 g/mol .[2] Its structure, featuring a benzene (B151609) ring substituted with two fluorine atoms and an amino group, imparts a degree of polarity. The presence of the amino group allows for hydrogen bonding, while the fluorinated benzene ring contributes to its nonpolar character.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to have some degree of solubility due to hydrogen bonding with the amino group. However, the hydrophobic benzene ring may limit high solubility. It is documented as "slightly soluble in water".[1]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Moderate to good solubility is anticipated as these solvents can engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., toluene, hexane): Lower solubility is expected, although the aromatic ring may allow for some interaction with aromatic solvents like toluene.

One source suggests that its fluorinated structure can lead to improved solubility in organic solvents.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Water | H₂O | Polar Protic | ||||

| Methanol | CH₃OH | Polar Protic | ||||

| Ethanol | C₂H₅OH | Polar Protic | ||||

| Isopropanol | C₃H₈O | Polar Protic | ||||

| Acetone | C₃H₆O | Polar Aprotic | ||||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | ||||

| Chloroform | CHCl₃ | Polar Aprotic | ||||

| Toluene | C₇H₈ | Nonpolar | ||||

| Hexane | C₆H₁₄ | Nonpolar |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, established experimental methods should be employed. The following sections detail the protocols for the gravimetric method and spectrophotometric methods.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility.[4][5][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the equilibration temperature) pipette to avoid crystallization upon cooling.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the residue to a constant weight in a vacuum oven.

-

The final weight of the container with the dried solute is recorded.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent withdrawn.

-

Spectrophotometric Methods (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, particularly for compounds with low solubility or when only small amounts of material are available. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.

4.2.1. UV-Vis Spectroscopy

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[8]

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

-

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

-

4.2.2. High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Method Development:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

-

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the clear supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

-

Visualized Workflows and Relationships

To aid in the conceptualization of the experimental process and the factors influencing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively published, this guide provides the necessary framework for researchers to experimentally determine these crucial values. By following the detailed protocols for gravimetric and spectrophotometric methods, scientists and drug development professionals can generate reliable and reproducible data. This will, in turn, facilitate the optimization of synthetic routes, the development of robust purification strategies, and the formulation of novel products containing this versatile chemical intermediate. The provided templates and diagrams serve as valuable tools for organizing data and understanding the fundamental principles governing the solubility of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,6-difluoroaniline. The interpretation of NMR data is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in pharmaceutical and materials science research. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure and its NMR-active nuclei.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 6.65 - 6.75 | Triplet of triplets | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 6.5 |

| H-4 | 6.80 - 6.90 | Triplet of triplets | ³J(H,H) ≈ 8.5, ⁵J(H,F) ≈ 1.0 |

| NH₂ | ~3.8 (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | 128.0 - 130.0 | Triplet | ²J(C,F) ≈ 10-15 |

| C-2, C-6 | 151.0 - 153.0 | Doublet of doublets | ¹J(C,F) ≈ 235-245, ³J(C,F) ≈ 5-10 |

| C-3, C-5 | 111.0 - 113.0 | Doublet | ²J(C,F) ≈ 20-25 |

| C-4 | 123.0 - 125.0 | Triplet | ³J(C,F) ≈ 2-5 |

Interpretation of Spectra

The ¹H NMR spectrum of this compound is characterized by the symmetry of the molecule. The two protons at positions 3 and 5 (H-3, H-5) are chemically equivalent, as are the two fluorine atoms at positions 2 and 6. This equivalence leads to a simplified aromatic region. The signal for H-3 and H-5 is expected to be a triplet of triplets due to coupling with the adjacent H-4 proton (³J(H,H)) and the two equivalent fluorine atoms (⁴J(H,F)). The H-4 proton will appear as a triplet of triplets, coupling to the two H-3/H-5 protons (³J(H,H)) and showing a smaller coupling to the two fluorine atoms (⁵J(H,F)). The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine (C-2, C-6) exhibit a large one-bond coupling constant (¹J(C,F)) and will appear as a doublet of doublets due to coupling to the other fluorine atom. The C-1 carbon, attached to the amino group, will show a triplet multiplicity due to coupling with the two adjacent fluorine atoms. Similarly, C-3 and C-5 are equivalent and will appear as a doublet due to two-bond coupling with the adjacent fluorine atom. The C-4 carbon will appear as a triplet due to three-bond coupling with the two fluorine atoms.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents line broadening and improves spectral resolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Final Volume and Labeling: Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm). Cap the tube and label it clearly.

¹H NMR Data Acquisition

-

Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for better resolution. Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation for accurate integration.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or TMS.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Data Acquisition

-

Spectrometer Setup: Tune and match the NMR probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key nuclei and their coupling relationships relevant to NMR spectroscopy.

Caption: Molecular structure of this compound with key NMR couplings indicated.

An In-depth Technical Guide to the Key Peaks in the FTIR Spectrum of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its molecular structure is crucial for quality control, reaction monitoring, and the development of new synthetic routes. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for elucidating the functional groups and overall structure of molecules. This guide provides a detailed analysis of the key peaks in the FTIR spectrum of this compound, complete with experimental protocols and a visual representation of the molecule's vibrational modes.

Data Presentation: Key FTIR Peaks of this compound

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the principal peaks, their corresponding vibrational assignments, and their typical wavenumber ranges. The assignments are based on a combination of experimental data from various spectral databases and theoretical calculations from a study on the vibrational frequencies of aniline (B41778) derivatives.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3480 - 3400 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3400 - 3300 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1550 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1300 - 1200 | C-N Stretch | Aryl Amine |

| 1250 - 1150 | C-F Stretch | Aryl Fluoride |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

Experimental Protocols

The FTIR data for this compound has been compiled from various sources, with the most common experimental techniques being Attenuated Total Reflectance (ATR) and Transmission spectroscopy. Below are detailed methodologies for these key experiments.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrumentation: The spectra are often recorded using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

-

Sample Preparation: A small amount of neat (undiluted) liquid this compound is placed directly onto the ATR crystal (typically diamond or zinc selenide).

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: Typically 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Transmission FTIR Spectroscopy (as a thin film)

-

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

-

Sample Preparation: A thin film of liquid this compound is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to create a uniform film of suitable thickness for IR transmission.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum is recorded with the empty salt plates in the beam path.

-

Visualization of Molecular Vibrations

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Functional groups of this compound and their corresponding FTIR regions.

References

mass spectrometry fragmentation pattern of 2,6-Difluoroaniline

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Difluoroaniline

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of aromatic compounds. This document details the experimental parameters, presents the quantitative fragmentation data, and proposes a likely fragmentation pathway.

This compound (C6H5F2N) has a molecular weight of approximately 129.11 g/mol .[1] Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into various daughter ions. The fragmentation pattern is a characteristic fingerprint that can be used for identification and structural analysis.

Experimental Protocol

The following protocol outlines a typical procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer capable of electron ionization.

-

Ionization Source: Electron Ionization (EI) source.

-

Inlet System: Gas chromatography (GC) or a direct insertion probe.

Experimental Parameters:

-

Ionization Energy: 75 eV

-

Mass Range: m/z 20-150

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Procedure:

-

Instrument Calibration: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine (B110022) - PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source. If using a GC, inject the sample onto the column and allow for chromatographic separation. For a direct insertion probe, place a small amount of the sample onto the probe tip and insert it into the vacuum chamber.

-

Data Acquisition: Initiate data acquisition in full scan mode to obtain the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Below is a generalized workflow for this experimental process.

Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in the table below.[2][3]

| m/z | Relative Intensity (%) | Proposed Ion |

| 129 | 100.0 | [C6H5F2N]+• (Molecular Ion) |

| 128 | 4.9 | [C6H4F2N]+ |

| 110 | 2.2 | [C6H4FN]+• |

| 109 | 26.3 | [C5H3F2]+ |

| 108 | 3.5 | [C5H2F2]+• |

| 102 | 9.8 | [C5H4F]+ |

| 101 | 15.9 | [C5H3F]+• |

| 89 | 8.1 | [C4H3F]+ |

| 82 | 21.1 | [C4H4N]+ |

| 81 | 5.1 | [C4H3N]+• |

| 75 | 3.7 | [C6H3]+ |

| 63 | 4.6 | [C5H3]+ |

| 62 | 4.3 | [C5H2]+• |

| 57 | 4.4 | [C4H9]+ |

| 52 | 3.9 | [C4H4]+ |

| 51 | 4.0 | [C4H3]+ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization likely proceeds through several key steps, initiated by the loss of electrons, hydrogen, and functional groups. A proposed pathway is outlined below.

Interpretation of the Fragmentation Pathway:

-

Molecular Ion (m/z 129): The base peak in the spectrum corresponds to the intact molecular ion [C6H5F2N]+•.

-

Loss of a Hydrogen Radical (m/z 128): A minor peak at m/z 128 suggests the loss of a single hydrogen radical from the molecular ion.

-

Loss of a Fluorine Radical (m/z 110): The peak at m/z 110 can be attributed to the elimination of a fluorine radical.

-

Loss of Hydrogen Cyanide (m/z 109): The significant peak at m/z 109 is likely due to the characteristic loss of HCN from the aniline (B41778) structure, resulting in a five-membered ring fragment.

-

Further Fragmentation (m/z 101 and 82): Subsequent fragmentation of the m/z 109 ion through the loss of a fluorine radical can lead to the ion at m/z 101. The fragment at m/z 82 likely arises from a more complex rearrangement and fragmentation of the aromatic ring.

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For more detailed structural elucidation, techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be beneficial.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, storage procedures, and handling guidelines for 2,6-Difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a flammable and toxic liquid that requires careful handling.[1][2] It is a colorless to slightly yellow or brown liquid with an aniline-like odor.[1][3][4] Understanding its physical and chemical properties is fundamental to its safe use.

| Property | Value | Source |

| Molecular Formula | C6H5F2N | [1] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | Clear, slightly yellow to brown liquid | [1][3] |

| Boiling Point | 51 - 52 °C @ 15 mmHg | [1] |

| Density | 1.199 g/mL at 25 °C | [1] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.508 | |

| Solubility | Slightly soluble in water. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification highlights its primary dangers:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[6] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[6][7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation.[8] |

Signal Word: Warning[6]

Primary Hazards: Flammable, Corrosive, Acute Toxic, Irritant, Health Hazard.[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and prevent accidents.

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical splash goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][10] Flame-retardant and impervious clothing is recommended.[6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor).[1][6] Respirators must be used in accordance with OSHA's respirator regulations at 29 CFR 1910.134 or European Standard EN 149.[1][10] |

-

Do not breathe vapors or mist.[1]

-

Wash hands thoroughly after handling and before breaks.[1][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use non-sparking tools.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[1][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

-

Keep away from sources of ignition.[1]

-

Isolate from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][10][12]

Accidental Release Measures and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[1]

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1]

-

Prevent the spill from entering drains or waterways.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][6] For large fires, use water spray, fog, or alcohol-resistant foam.[1] Do not use a straight stream of water.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

-

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

-

This material is considered hazardous waste.

-

Do not allow the product to enter drains.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 5G | Labscoop [labscoop.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,6-Difluoroaniline

Introduction

2,6-Difluoroaniline (CAS No. 5509-65-9) is a fluorinated aromatic amine that serves as a critical building block in various sectors of the chemical industry.[1][2] Its unique molecular structure, featuring an aniline (B41778) core flanked by two fluorine atoms at the ortho positions, imparts a distinct profile of reactivity and stability. This makes it a valuable intermediate in the synthesis of high-value products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5] In drug development, the inclusion of fluorine atoms can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules.[3][6]

This guide provides a comprehensive technical overview of the chemical reactivity, stability, and handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

A summary of the key quantitative properties and safety information for this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂N | [7][8][9] |

| Molecular Weight | 129.11 g/mol | [7][8][10] |

| Appearance | Clear yellow to brown liquid | [7][11] |

| Boiling Point | 51-52 °C at 15 mmHg | [4][12][13] |

| Density | 1.199 g/mL at 25 °C | [4][12][13] |

| Solubility | Sparingly soluble in water | [1][4] |

| pKa (Predicted) | 1.81 ± 0.10 | [14] |

| logP (Octanol/Water) | 1.48 | [15] |

| Refractive Index (n20/D) | 1.508 | [4][12][13] |

Table 2: Stability and Safety Data for this compound

| Parameter | Value | Source |

| Flash Point | 43 °C (110 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C, Keep refrigerated | [14][15] |

| Stability | Stable under normal storage. Sensitive to light. May darken on storage. Hygroscopic. | [1][11][14][15] |

| UN Number | 1992 | [15] |

| Hazard Class | 3 (Flammable Liquid), 6.1 (Toxic) | [15] |

| GHS Hazard Statements | H226, H302, H311, H312, H317, H318, H331, H332 | [8] |

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino (-NH₂) group and the two strongly electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing electrophiles to the ortho and para positions by donating electron density to the aromatic ring through resonance.[16][17][18] However, in this compound, the ortho positions are blocked. Consequently, electrophilic substitution is strongly directed to the para position (C4). The fluorine atoms, while being ortho, para-directors themselves, are deactivating via a strong inductive effect, which modulates the overall reactivity of the ring. This electronic balance makes controlled, regioselective substitution at the C4 position feasible.

Over-reaction, such as the polybromination seen with aniline in bromine water, can be a concern.[17][19] To achieve monosubstitution and control the high reactivity of the amino group, it can be temporarily protected via acetylation to form the corresponding acetanilide.[19] This moderates the activating effect and ensures cleaner reactions.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to participate in a wide range of reactions. This is fundamental to its role as a synthetic intermediate.[3]

-

N-Acylation and Sulfonamide Formation: It reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a key step in the synthesis of many active pharmaceutical ingredients and herbicides.[4]

-

Diazotization: Like other primary anilines, it can be converted to a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. These diazonium salts are versatile intermediates for introducing a variety of functional groups onto the aromatic ring through Sandmeyer or Schiemann reactions.[19]

-

Oxidation: this compound can be oxidized to the corresponding nitroso compound using reagents like peroxybenzoic acid.[4]

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its safe storage, handling, and application in multi-step syntheses.

Storage and Handling

This compound is a flammable liquid and should be stored away from heat, sparks, and open flames.[7][10][15] It is stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, for long-term integrity, it should be refrigerated (2-8°C) in a dry, well-ventilated, and dark place.[14][15] The compound is reported to be sensitive to light and may darken upon storage, indicating potential for slow degradation or polymerization when exposed to light or air.[11][15] It is also noted as being hygroscopic.[14]

Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, they can be inferred from the chemistry of anilines and other halogenated aromatics. Potential degradation can be initiated by exposure to environmental factors. Studies on the biodegradation of other difluoroanilines by microorganisms have shown pathways involving dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage.[20][21]

Experimental Protocols

To ensure the successful use of this compound in research and development, its stability and solubility should be experimentally verified. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions, which is essential for developing stability-indicating analytical methods.[22]

-

Objective: To assess the degradation of this compound under hydrolytic, oxidative, and photolytic stress.

-

Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents (acetonitrile, water), HPLC system with UV detector, C18 column, pH meter, UV light chamber.

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in foil.

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples if necessary. Dilute all samples to a suitable concentration and analyze using a validated HPLC-UV method.

-

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. Calculate the percentage of degradation over time.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 5509-65-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound = 97 5509-65-9 [sigmaaldrich.com]

- 11. This compound, 97% 100 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound = 97 5509-65-9 [sigmaaldrich.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. 2,6-Difluoranilin | 5509-65-9 [m.chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 17. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 18. byjus.com [byjus.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. research.wur.nl [research.wur.nl]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Occurrence and Environmental Fate of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Difluoroaniline is a synthetic chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its natural occurrence and environmental fate, addressing the critical need for robust environmental risk assessment in drug development and chemical manufacturing. Due to a notable lack of direct experimental data on the environmental behavior of this compound, this document leverages predictive models, data from structurally similar compounds (analog approach), and established principles of environmental chemistry to forecast its persistence, degradation, and bioaccumulation potential. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols for key environmental studies are provided. Furthermore, conceptual diagrams illustrating environmental fate pathways and experimental workflows are included to enhance understanding.

Introduction

This compound (CAS 5509-65-9) is an aromatic amine characterized by a benzene (B151609) ring substituted with two fluorine atoms at the 2 and 6 positions and an amino group.[1] Its unique chemical properties make it a valuable building block in the synthesis of a variety of commercial products. However, the introduction of synthetic chemicals into the environment necessitates a thorough evaluation of their potential impact. This guide synthesizes the current understanding of the environmental behavior of this compound, with a focus on its natural occurrence (or lack thereof) and its likely fate in various environmental compartments.

Natural Occurrence

This compound is a synthetic compound and is not known to occur naturally in the environment. Its presence in environmental matrices is solely attributable to anthropogenic sources, including industrial discharges, improper disposal, and as a potential transformation product of larger molecules used in pharmaceuticals and pesticides.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 5509-65-9 | [1][2] |

| Molecular Formula | C6H5F2N | [2] |

| Molecular Weight | 129.11 g/mol | [1] |

| Appearance | Colorless to brown clear liquid | |

| Melting Point | Not available | |

| Boiling Point | 51-52 °C at 15 mmHg | |

| Water Solubility | Predicted to be soluble | [3] |

| log Kow (Octanol-Water Partition Coefficient) | Predicted to be low, suggesting low bioaccumulation potential | [3] |

| Vapor Pressure | Not available |

Note: The lack of experimentally determined values for several key parameters necessitates the use of predictive models for a comprehensive environmental risk assessment.

Environmental Fate

The environmental fate of this compound encompasses its transport and transformation in air, water, soil, and biota. Due to the limited availability of direct experimental data, the following sections provide a predicted environmental fate profile based on the behavior of analogous halogenated anilines and established environmental chemistry principles.

Persistence and Degradation

The persistence of this compound in the environment is a key factor in its potential to cause adverse effects. Degradation can occur through both biotic and abiotic processes.

4.1.1. Biodegradation:

-

Predicted Pathway: Based on studies of other anilines, the primary route of aerobic biodegradation is expected to involve hydroxylation of the aromatic ring, followed by ring cleavage. The fluorine substituents may influence the rate and regioselectivity of these enzymatic reactions.

-

Influencing Factors: The rate of biodegradation will likely be influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of adapted microbial communities.

-

Quantitative Prediction: While specific half-life data for this compound is unavailable, predictive models like the US EPA's EPI Suite™ can provide estimates.[3][4][5][6] Generally, halogenated aromatic compounds tend to be more resistant to biodegradation than their non-halogenated counterparts.

4.1.2. Abiotic Degradation:

-

Photolysis: Aromatic amines can undergo direct and indirect photolysis in the presence of sunlight. The extent of this degradation pathway for this compound in aquatic environments and on soil surfaces is currently unknown.

-

Hydrolysis: The aniline (B41778) functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

-

Oxidation: this compound may undergo oxidation in the atmosphere, primarily through reactions with hydroxyl radicals.

The conceptual pathway for the environmental degradation of this compound is illustrated in the following diagram.

References

Methodological & Application

The Role of 2,6-Difluoroaniline in the Synthesis of Novel p38α MAP Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – 2,6-Difluoroaniline is a critical starting material in the synthesis of a promising class of pharmaceuticals known as 2,6,9-trisubstituted purine (B94841) p38α mitogen-activated protein (MAP) kinase inhibitors. These compounds are under investigation for their potential therapeutic effects in a variety of inflammatory diseases and cancers. The unique chemical properties of this compound, particularly the presence of two fluorine atoms on the phenyl ring, contribute significantly to the biological activity and pharmacokinetic profile of the final drug candidates.

The fluorine atoms in the this compound moiety enhance the binding affinity of the inhibitors to the p38α MAP kinase, a key enzyme in the cellular signaling cascade responsible for inflammatory responses.[1][2] By inhibiting this enzyme, these pharmaceuticals can effectively block the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are implicated in a range of diseases including rheumatoid arthritis and inflammatory bowel disease.

This application note provides detailed protocols for the synthesis of a representative p38α MAP kinase inhibitor, N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea, and summarizes its biological activity. Additionally, it outlines the p38α MAP kinase signaling pathway and presents key quantitative data for this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and pharmacokinetic properties of a representative 2,6,9-trisubstituted purine p38α MAP kinase inhibitor derived from this compound.

| Compound ID | Target | IC50 (nM) | Cell-Based Assay (TNF-α inhibition, nM) | Bioavailability (Oral, %) | Half-life (t½, hours) |

| Compound 19 | p38α MAP Kinase | 82[2] | Not Reported | Not Reported | Not Reported |

Signaling Pathway

The p38α MAP kinase signaling pathway is a crucial cascade that responds to cellular stress and inflammatory signals. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. The diagram below illustrates the key components of this pathway and the point of intervention for the 2,6,9-trisubstituted purine inhibitors.

Caption: The p38α MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea involves a multi-step process, starting from commercially available this compound.

Experimental Workflow

Caption: Synthetic workflow for a p38α MAP kinase inhibitor.

Step 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine

To a solution of 2,6-dichloro-9H-purine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) and 2-iodopropane (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 2,6-dichloro-9-isopropyl-9H-purine.

Step 2: Synthesis of 2-Chloro-9-isopropyl-9H-purin-6-amine

A solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in a saturated solution of ammonia in ethanol is heated in a sealed tube at 100°C for 16 hours. The solvent is then evaporated, and the crude product is purified by recrystallization to yield 2-chloro-9-isopropyl-9H-purin-6-amine.

Step 3: Synthesis of 2,6-Difluorophenyl isocyanate

To a solution of this compound (1.0 eq) in dry toluene, triphosgene (0.4 eq) is added portion-wise at 0°C. Triethylamine (2.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude 2,6-difluorophenyl isocyanate is purified by vacuum distillation.

Step 4: Synthesis of N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea (Compound 19)

To a solution of 2-chloro-9-isopropyl-9H-purin-6-amine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), 2,6-difluorophenyl isocyanate (1.1 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to give the final product, N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea, as a white solid.[2]

Conclusion

This compound serves as a vital building block in the synthesis of potent and selective p38α MAP kinase inhibitors. The incorporation of the 2,6-difluorophenyl moiety is a key design element that contributes to the high affinity of these compounds for their target. The synthetic route described provides a clear and reproducible method for accessing this important class of potential therapeutic agents. Further research into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully elucidate their clinical potential.

References

Application Notes and Protocols: 2,6-Difluoroaniline as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-difluoroaniline as a key building block in the synthesis of potent agrochemicals, particularly herbicides. The inclusion of fluorine atoms often enhances the efficacy and metabolic stability of the resulting active ingredients.[1][2] This document details the synthesis, mode of action, and biological activity of two prominent herbicides derived from this compound: Flumetsulam and a closely related analogue, referred to here as Y6610.

Physicochemical Properties of Key Compounds